molecular formula C23H26N2O2 B14948030 N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide

N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide

Katalognummer: B14948030
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: JNDIQZROVUKBDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the acetamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction can produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it useful for studying cellular processes and developing new drugs.

    Medicine: Researchers explore its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: The compound’s unique properties make it valuable in developing new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other indole derivatives and acetamide-containing molecules. Examples are:

  • N-(2,6-dimethylphenyl)-2-oxo-2-(1-ethyl-1H-indol-3-yl)acetamide
  • N-(2,6-dimethylphenyl)-2-oxo-2-(1-propyl-1H-indol-3-yl)acetamide

Uniqueness

N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide stands out due to its specific molecular structure, which allows for unique interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C23H26N2O2

Molekulargewicht

362.5 g/mol

IUPAC-Name

N-(2,6-dimethylphenyl)-2-oxo-2-(1-pentylindol-3-yl)acetamide

InChI

InChI=1S/C23H26N2O2/c1-4-5-8-14-25-15-19(18-12-6-7-13-20(18)25)22(26)23(27)24-21-16(2)10-9-11-17(21)3/h6-7,9-13,15H,4-5,8,14H2,1-3H3,(H,24,27)

InChI-Schlüssel

JNDIQZROVUKBDK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=C(C=CC=C3C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.